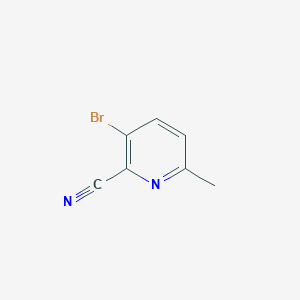

3-Bromo-6-methylpicolinonitrile

Descripción general

Descripción

3-Bromo-6-methylpicolinonitrile: is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is widely used in various scientific experiments and industries due to its unique chemical properties. The compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on a picolinonitrile ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinonitrile typically involves the bromination of 6-methylpicolinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Krapcho Decarboxylation

Krapcho decarboxylation is employed to remove carboxyl groups under mild conditions. In the context of 3-bromo-6-methylpicolinonitrile, this reaction facilitates the generation of intermediates for subsequent coupling steps.

- Reagents/Conditions :

- Application :

Suzuki–Miyaura Cross-Coupling

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling with boronic acids, enabling the introduction of aryl or heteroaryl groups.

| Reaction Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-methylpicolinonitrile | 72–85% | |

| Vinylboronic ester | Pd(dppf)Cl₂, K₃PO₄ | Terminal diene intermediates | 68% |

- Key Findings :

Ring-Closing Metathesis (RCM)

RCM is utilized to form macrocyclic or fused-ring systems from diene intermediates generated via Suzuki coupling.

Nucleophilic Substitution

The bromine atom can be displaced by nucleophiles such as amines or alkoxides, though this pathway is less explored compared to cross-coupling.

- Example Reaction :

- Reagent : Sodium methoxide (NaOMe) in methanol.

- Product : 3-Methoxy-6-methylpicolinonitrile (theoretical).

- Challenges :

Comparative Reactivity with Analogues

The positioning of substituents significantly influences reactivity:

| Compound | Reactivity |

|---|---|

| 3-Bromo-5-methylpicolinonitrile | Higher electrophilicity at bromine due to reduced steric hindrance. |

| 5-Bromo-6-methylpicolinonitrile | Bromine at 5-position enables regioselective coupling at para positions. |

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Research indicates that 3-Bromo-6-methylpicolinonitrile exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness against colon cancer cells, highlighting its potential as a lead compound for developing new anticancer agents.

| Cancer Type | Effectiveness | Mechanism |

|---|---|---|

| Colon Cancer | High | Induces apoptosis |

| Breast Cancer | Moderate | Cell cycle arrest |

| Lung Cancer | High | Inhibits cell proliferation |

2. Neurological Research

this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may have the ability to protect neurons from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. This compound's interaction with neurotransmitter systems opens avenues for further research in neuropharmacology.

Material Science Applications

1. Synthesis of Functional Materials

The compound is utilized in the synthesis of various functional materials, including polymers and nanomaterials. Its bromine atom allows for further chemical modifications, making it valuable in creating materials with specific properties for applications in electronics and photonics.

| Material Type | Application |

|---|---|

| Conductive Polymers | Flexible electronics |

| Nanocomposites | Enhanced mechanical properties |

| Photonic Devices | Light-emitting diodes |

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that specific derivatives exhibited enhanced potency compared to the parent compound, suggesting modifications could yield more effective agents.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective capabilities of this compound. Using in vitro models of oxidative stress, the compound demonstrated significant protective effects on neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

- 3-Chloro-6-methylpicolinonitrile

- 4,6-Dimethylpicolinonitrile

- 3-Methoxy-6-methylpicolinonitrile

- 5-Amino-4,6-dimethylpicolinonitrile

- 5,6-Dimethylpicolinonitrile

Comparison: Compared to these similar compounds, 3-Bromo-6-methylpicolinonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions . This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .

Actividad Biológica

3-Bromo-6-methylpicolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.03 g/mol. The compound features a bromine atom at the 3-position of the pyridine ring, a methyl group at the 6-position, and a nitrile group at the 2-position. This structural configuration is significant for its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key metabolic enzymes. Notably, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis and various cellular processes. This inhibition can lead to antiproliferative effects against cancer cells, suggesting potential applications in cancer therapeutics .

Anticancer Potential

Several studies have evaluated the anticancer potential of compounds related to this compound. For example, derivatives of picolinonitriles have been reported to exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of metabolic pathways crucial for cancer cell survival .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Common methods include:

- Bromination : Direct bromination of 6-methylpicolinonitrile using bromine or brominating agents.

- Nitration : Nitration followed by reduction to obtain the desired nitrile functionality.

These methods allow for modifications based on desired yields and purity levels.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing relevant compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 3-Bromo-4-methylpicolinonitrile | C7H5BrN2 | 197.03 g/mol | Inhibits GAPDH; potential anticancer activity |

| 3-Bromo-5-methylpicolinonitrile | C7H5BrN2 | 197.03 g/mol | Similar structure; different biological activity profile |

| 2-Bromo-4-methylpyridine | C6H6BrN | 172.02 g/mol | Lacks nitrile group; different reactivity |

This comparison highlights how structural variations can influence biological activity.

Case Studies and Research Findings

- GAPDH Inhibition : A study demonstrated that this compound effectively inhibits GAPDH, leading to reduced glycolytic flux in cancer cells, which may contribute to its anticancer properties.

- Cytotoxicity Assessment : In vitro assays revealed that derivatives of this compound exhibit selective cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

Propiedades

IUPAC Name |

3-bromo-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSYSTQQVJUEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620669 | |

| Record name | 3-Bromo-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-48-6 | |

| Record name | 3-Bromo-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.